molecular formula C12H15N3O3 B12107920 Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate

Cat. No.: B12107920
M. Wt: 249.27 g/mol
InChI Key: OKWGRNVMIZBILF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate typically involves the reaction of ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as diethyl ether, and the product is obtained as a white solid after filtration and drying . The yield of this reaction is reported to be around 85% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale filtration and drying equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate involves its interaction with specific molecular targets and pathways. The imino group and phenylacetyl moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate: A precursor in the synthesis of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate.

    Phenylacetyl hydrazine derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15N3O3/c1-2-18-12(17)11(13)15-14-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H,14,16)

InChI Key

OKWGRNVMIZBILF-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC(=O)CC1=CC=CC=C1)/N

Canonical SMILES

CCOC(=O)C(=NNC(=O)CC1=CC=CC=C1)N

Origin of Product

United States

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